BENGHE Foundational & Exploratory

Check Availability & Pricing

2-lodothiophenol chemical structure and
bonding

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-lodothiophenol

Cat. No.: B3069315

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2-lodothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-lodothiophenol (also known as 2-iodobenzenethiol) is an organosulfur-organoiodine
compound of significant interest in synthetic chemistry. Its structure, featuring a benzene ring
substituted with both a thiol (-SH) and an iodine atom at adjacent (ortho) positions, provides
two distinct and highly useful reactive centers. This dual functionality makes it a versatile
building block, particularly in the synthesis of sulfur-containing heterocyclic compounds, which
are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] The
carbon-iodine bond serves as a classical "handle" for transition metal-catalyzed cross-coupling
reactions, while the thiol group offers a nucleophilic center for cyclization and the formation of
thioethers.[1] This guide provides a comprehensive overview of its chemical structure, bonding
characteristics, spectroscopic signature, and synthetic utility.

Chemical Identity and Physical Properties

Accurate identification of 2-lodothiophenol is critical for its application in research and
development. The key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for 2-lodothiophenol
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Identifier Value

IUPAC Name 2-iodobenzenethiol[2][3]

CAS Number 37972-89-7[1][2][3][4]

Molecular Formula CeHsIS[2][3][5]

Molecular Weight 236.08 g/mol [2][3]

Canonical SMILES C1=CC=C(C(=C1)S)I[3]

InChl INChl=1S/C6H51S/c7-5-3-1-2-4-6(5)8/h1-4,8H[3]
InChiKey QZOCQWGVJOPBDK-UHFFFAOYSA-N[1][3]

Table 2: Physical and Chemical Properties of 2-

lodothiophenol
Property Value Reference
Appearance Yellow crystalline solid [4]
Boiling Point 119.5 °C @ 11 Torr [2][4][6]
Density (Predicted) 1.901 + 0.06 g/cm?3 [2][41[6]
pKa (Predicted) 5.96 £ 0.43 [4]

Molecular Structure and Bonding

The molecular architecture of 2-lodothiophenol is defined by a planar benzene ring with ortho-
substitution. The interplay between the aromatic ring, the nucleophilic thiol group, and the
electrophilic carbon-iodine bond dictates its chemical behavior.

While a definitive crystal structure for 2-lodothiophenol is not readily available in the literature,
its bond lengths and angles can be reliably estimated based on data from related structures
such as thiophenol, iodobenzene, and their derivatives. The C-I bond is notably weak and
polarized, making it an excellent leaving group in substitution and coupling reactions. The S-H
bond is acidic, allowing for deprotonation to form a potent thiolate nucleophile.
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Table 3: Predicted Bond Lengths and Angles for 2-
lodothiophenol

(Note: These values are estimates based on analogous compounds and computational models,
as direct experimental crystallographic data is not available.)

Bond/Angle Description Predicted Value
r(C-) Carbon-lodine bond length ~2.10 A
r(C-S) Carbon-Sulfur bond length ~1.77 A
r(S-H) Sulfur-Hydrogen bond length ~1.34 A
Aromatic Carbon-Carbon bond
r(C:C) ~1.40 A
length
Benzene ring internal angle at
£(C-C-I) o ~120°
iodine
Benzene ring internal angle at
L(C-C-S) ~120°

sulfur

Spectroscopic Characterization

The structural features of 2-lodothiophenol give rise to a distinct spectroscopic fingerprint,
which is essential for its identification and quality control.

Table 4: Predicted Spectroscopic Data for 2-
lodothiophenol
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Predicted Chemical Shift /

Technique Feature .
Absorption Range
1H NMR Thiol Proton (S-H) 3.0 - 4.0 ppm (singlet, broad)
Aromatic Protons (Ar-H) 6.8 - 7.8 ppm (multiplets)
13C NMR Carbon-lodine (C-I) 90 - 100 ppm
Carbon-Sulfur (C-S) 128 - 135 ppm
Aromatic Carbons (C-H) 125 - 140 ppm
IR Spectroscopy S-H Stretch 2550 - 2600 cm~1 (weak)[7]
Aromatic C-H Stretch >3000 cm™*
Aromatic C=C Stretch 1400 - 1600 cm™t
C-I Stretch < 600 cm™1[7]
Mass Spectrometry Molecular lon (M) m/z = 236

m/z = 109 [M-I]*, m/z = 203

Key Fragments
y g [M-SH]*

¢ H NMR: The spectrum is expected to show complex multiplets in the aromatic region (6.8-
7.8 ppm) due to the four non-equivalent protons on the substituted ring. A broad singlet for
the thiol proton should appear between 3.0 and 4.0 ppm; its position can be concentration-
dependent and it is exchangeable with D20.

e 13C NMR: The carbon directly attached to the iodine atom (C-I) is expected to be significantly
shielded by the "heavy atom effect,” appearing upfield around 90-100 ppm.[8][9] The other
five aromatic carbons will appear in the typical 125-140 ppm range.

« Infrared (IR) Spectroscopy: Key diagnostic peaks include a weak S-H stretch near 2550
cm~1 and characteristic aromatic C=C stretching bands. The C-I stretch occurs at a very low
frequency, often in the fingerprint region and below the standard measurement range of
many instruments.[7]
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e Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak at m/z
236.[5] Common fragmentation patterns include the loss of an iodine radical (m/z = 109) and
the loss of a thiol radical (m/z = 203).[10]

Synthesis and Reactivity
Synthesis Workflows

2-lodothiophenol is primarily synthesized via two established routes: the direct electrophilic
iodination of thiophenol or the diazotization of 2-aminothiophenol followed by a Sandmeyer-

type reaction.
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Synthesis Workflow of 2-lodothiophenol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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